![molecular formula C19H21ClN2O4S B2776741 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1448134-83-5](/img/structure/B2776741.png)
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one
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Description
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one, also known as CP-690,550, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. The molecule was discovered by Pfizer in 2003 and has been studied for its ability to target autoimmune diseases and organ transplant rejection. In
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds similar to "1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one" have been synthesized and evaluated for their biological activities. For instance, Khalid et al. (2016) synthesized a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides and evaluated them against butyrylcholinesterase (BChE) enzyme. This study indicates the compound's potential in therapeutic applications, particularly in diseases where BChE inhibitors are beneficial (Khalid et al., 2016).
Cyclin-Dependent Kinase Inhibitors
Research by Griffin et al. (2006) explored derivatives of beta-Piperidinoethylsulfides, which underwent a Cope-type elimination to yield compounds that inhibit cyclin-dependent kinase CDK2. This process highlights the potential of using similar compounds in cancer research, particularly in designing inhibitors that can target specific enzymes involved in cell cycle regulation (Griffin et al., 2006).
Antimicrobial Activity
Another study by Khalid et al. (2016) on the synthesis and anti-bacterial study of N-substituted derivatives of similar compounds demonstrated moderate to talented activity against both Gram-negative and Gram-positive bacteria. This suggests the chemical's utility in developing new antimicrobial agents (Khalid et al., 2016).
Selective Serotonin Receptor Agonists
Sonda et al. (2004) synthesized derivatives that accelerated gastric emptying and increased the frequency of defecation, showing promise as novel prokinetic agents with potential applications in gastrointestinal disorders (Sonda et al., 2004).
properties
IUPAC Name |
3-(benzenesulfonyl)-1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c20-15-6-7-18(21-14-15)26-16-8-11-22(12-9-16)19(23)10-13-27(24,25)17-4-2-1-3-5-17/h1-7,14,16H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDVJJFNQDOBLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one |
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